
Oxalylmonoguanylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalylmonoguanylhydrazide is a chemical compound with the molecular formula C3H6N4O3 and a molecular weight of 146.1 g/mol. It is also known by its IUPAC name, 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Méthodes De Préparation
The synthesis of oxalylmonoguanylhydrazide involves the reaction of oxalyl chloride with aminoguanidine bicarbonate . The reaction typically takes place in an organic solvent such as ethanol or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve scaling up this synthetic route while ensuring compliance with good manufacturing practices (GMP) and maintaining high purity standards.
Analyse Des Réactions Chimiques
Oxalylmonoguanylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrazides and guanidine derivatives.
Applications De Recherche Scientifique
Oxalylmonoguanylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of oxalylmonoguanylhydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Oxalylmonoguanylhydrazide can be compared with other similar compounds such as:
Oxalyl dihydrazide: Similar in structure but lacks the guanidine moiety.
Aminoguanidine: Contains the guanidine group but differs in its overall structure.
Hydrazine derivatives: Share the hydrazine functional group but vary in their chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H12N5O10P |
|---|---|
Poids moléculaire |
417.22 g/mol |
Nom IUPAC |
[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2,3-dioxocyclopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H12N5O10P/c13-11-15-8-2(9(22)16-11)14-1-17(8)10-4(19)3(18)7(26-10)12(5(20)6(12)21)27-28(23,24)25/h1,3-4,7,10,18-19H,(H2,23,24,25)(H3,13,15,16,22)/t3-,4+,7-,10+/m0/s1 |
Clé InChI |
UBWNYTDAVGRMGJ-RCQZORRVSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






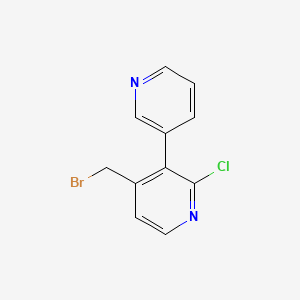
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
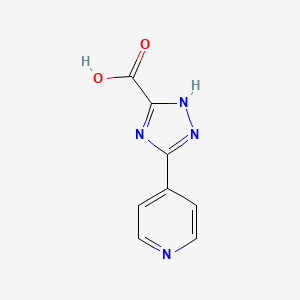
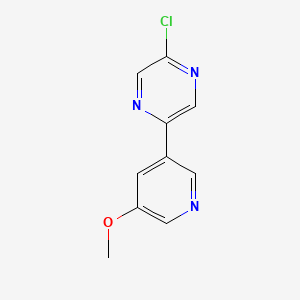
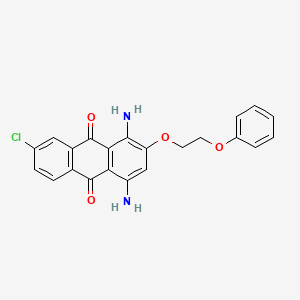

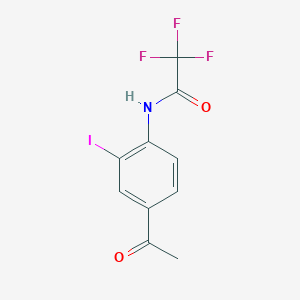
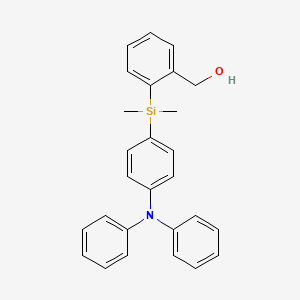
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

